
(4-i-Propyloxy-3-methylphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-iso-propyloxy-3-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the iso-propyloxy and methyl groups on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-iso-propyloxy-3-methylphenyl)zinc bromide typically involves the reaction of (4-iso-propyloxy-3-methylphenyl)magnesium bromide with zinc chloride in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4−iso−propyloxy−3−methylphenyl)MgBr+ZnCl2→(4−iso−propyloxy−3−methylphenyl)ZnBr+MgCl2
Industrial Production Methods
In industrial settings, the production of (4-iso-propyloxy-3-methylphenyl)zinc bromide involves large-scale batch reactors where the reagents are mixed under controlled temperatures and pressures. The reaction mixture is then purified through distillation or crystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-iso-propyloxy-3-methylphenyl)zinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The compound readily participates in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Common reagents used with (4-iso-propyloxy-3-methylphenyl)zinc bromide include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Typical reaction conditions involve temperatures ranging from -78°C to room temperature, depending on the desired transformation.
Major Products Formed
The major products formed from reactions involving (4-iso-propyloxy-3-methylphenyl)zinc bromide include biaryl compounds, phenols, and hydrocarbons. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
(4-iso-propyloxy-3-methylphenyl)zinc bromide is extensively used in scientific research for:
Organic Synthesis: It is a key reagent in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicinal Chemistry: The compound is used to synthesize complex molecules with potential therapeutic properties.
Material Science: It is employed in the preparation of organic materials with specific electronic and optical properties.
Biological Studies: The compound is used to modify biomolecules for studying their functions and interactions.
Mécanisme D'action
The mechanism by which (4-iso-propyloxy-3-methylphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of aryl halides and the subsequent coupling with the organozinc reagent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide
- (4-(trifluoromethyl)phenyl)zinc bromide
- (4-iso-propyloxy-3-methoxyphenyl)zinc bromide
Uniqueness
Compared to similar compounds, (4-iso-propyloxy-3-methylphenyl)zinc bromide offers unique reactivity due to the presence of the iso-propyloxy group, which enhances its nucleophilicity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C10H13BrOZn |
|---|---|
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-methyl-2-propan-2-yloxybenzene-5-ide |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-8(2)11-10-7-5-4-6-9(10)3;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
IISXAHJQZFPARF-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=C[C-]=C1)OC(C)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



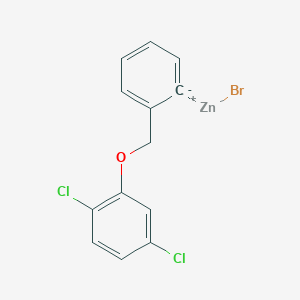
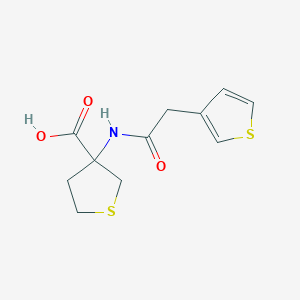
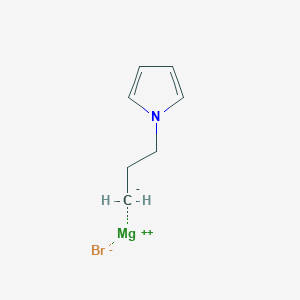
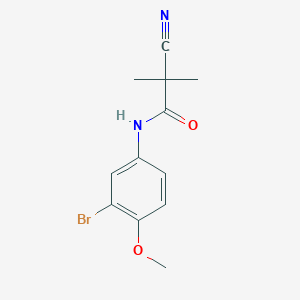
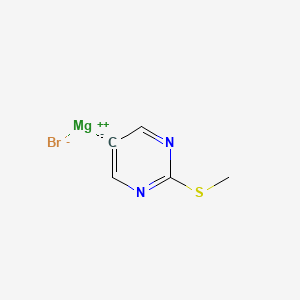
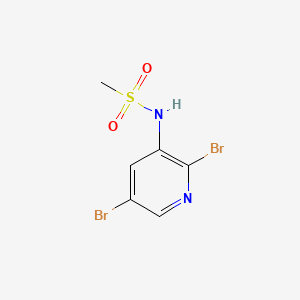

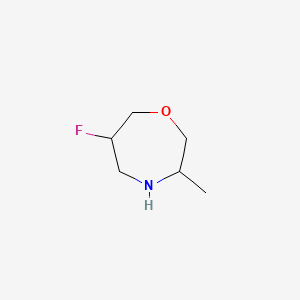
![(R)-(2'-methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B14890874.png)

![4,7-Dibromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B14890888.png)
![1,3-dioxo-1H,3H-benzo[de]isochromene-5-sulfonic acid](/img/structure/B14890890.png)
![4-Fluoro-2-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890893.png)
